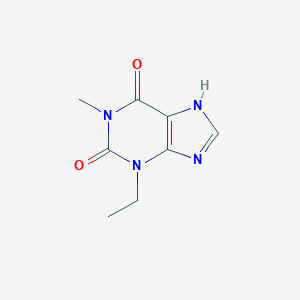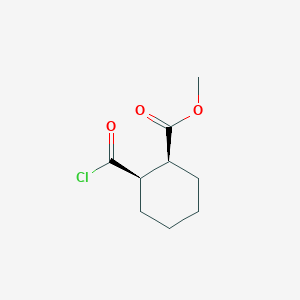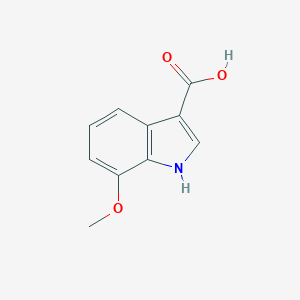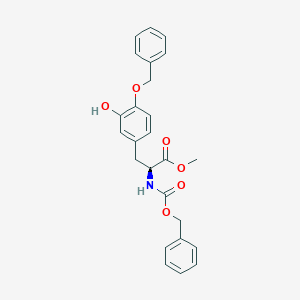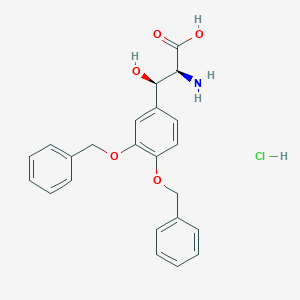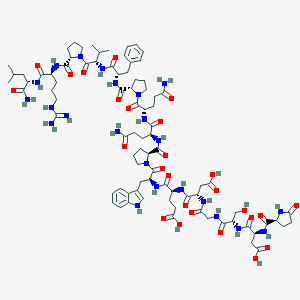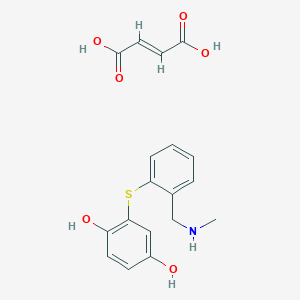
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is also known as Duloxetine, which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has been used as an antidepressant and anxiolytic agent.
Wirkmechanismus
Duloxetine works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, anxiety, and pain perception. By blocking the reuptake of these neurotransmitters, Duloxetine increases their concentration in the brain, which leads to an improvement in mood, reduction in anxiety, and relief from pain.
Biochemical and physiological effects:
Duloxetine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Duloxetine has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that play a role in the development of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Duloxetine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also readily available and can be purchased from chemical suppliers. However, Duloxetine has some limitations for lab experiments. It is a potent inhibitor of serotonin and norepinephrine reuptake, which can make it difficult to interpret the results of experiments that involve these neurotransmitters. Additionally, Duloxetine has been found to have some off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of Duloxetine. One direction is to investigate its potential applications in the treatment of other psychiatric and neurological disorders, such as bipolar disorder, schizophrenia, and Alzheimer's disease. Another direction is to study the effects of Duloxetine on other neurotransmitters and neuromodulators, such as dopamine, glutamate, and GABA. Additionally, future studies could investigate the potential of Duloxetine as a neuroprotective agent and its effects on neuroinflammation.
Synthesemethoden
The synthesis of Duloxetine involves the reaction of 2-(methylamino)benzyl chloride with thioanisole in the presence of sodium hydride, followed by the reaction with 1,4-benzenediol in the presence of potassium carbonate. The resulting product is then treated with maleic acid to form the salt form of Duloxetine.
Wissenschaftliche Forschungsanwendungen
Duloxetine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be effective in the treatment of depression, anxiety disorders, chronic pain, and urinary incontinence. Duloxetine has also been studied for its potential use in the treatment of fibromyalgia, neuropathic pain, and post-traumatic stress disorder (PTSD).
Eigenschaften
CAS-Nummer |
127906-41-6 |
|---|---|
Produktname |
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) |
Molekularformel |
C18H19NO6S |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C14H15NO2S.C4H4O4/c1-15-9-10-4-2-3-5-13(10)18-14-8-11(16)6-7-12(14)17;5-3(6)1-2-4(7)8/h2-8,15-17H,9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
AGYMFYABMLHWEH-WLHGVMLRSA-N |
Isomerische SMILES |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O |
Synonyme |
2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedi oate (1:1) (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



